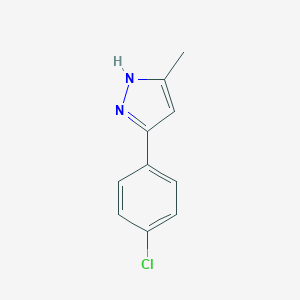

3-(4-Chlorophenyl)-5-methyl-1H-pyrazole

Description

Historical Trajectory of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883 to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ijraset.comwikipedia.orgmdpi.com Knorr's work was foundational, particularly his development of the Knorr pyrazole synthesis, a reaction involving the condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring system. chemhelpasap.comnih.govyoutube.com This method, first described in 1883, proved to be a simple and rapid approach for obtaining polysubstituted pyrazoles. mdpi.comnih.gov

Shortly after Knorr's initial work, the first synthesis of the parent pyrazole compound was achieved by Hans von Pechmann in 1898, who synthesized it from acetylene (B1199291) and diazomethane. ijraset.comwikipedia.org Another key early discovery was made by Knorr in 1883 when he synthesized a pyrazolone (B3327878) derivative, antipyrine, which became one of the first synthetic drugs widely used as an antipyretic and analgesic. britannica.comglobalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. wikipedia.org These initial discoveries laid the groundwork for over a century of research into the synthesis, properties, and applications of pyrazole derivatives. ontosight.ai

Significance of the Pyrazole Scaffold in Contemporary Chemical and Biological Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comtandfonline.commdpi.com This distinction is due to its versatile chemical nature and its presence in a wide array of compounds exhibiting significant biological activities. rsc.orgacademicstrive.comresearchgate.net Pyrazole derivatives are integral to numerous FDA-approved drugs with diverse therapeutic applications. nih.gov

The significance of the pyrazole scaffold is evident in its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. globalresearchonline.netresearchgate.netglobalresearchonline.net The structural features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor (when N-unsubstituted), allow it to interact effectively with various biological targets like enzymes and receptors. mdpi.com This versatility has driven extensive research, leading to the development of blockbuster drugs.

Below is a table of notable drugs that incorporate the pyrazole scaffold, highlighting their therapeutic applications.

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) wikipedia.orgnih.gov |

| Ruxolitinib | Anticancer (Janus kinase inhibitor) mdpi.comtandfonline.com |

| Sildenafil | Erectile dysfunction treatment tandfonline.comnih.gov |

| Rimonabant | Anti-obesity (cannabinoid receptor antagonist) nih.gov |

| Fipronil | Insecticide wikipedia.org |

| Stanozolol | Anabolic steroid wikipedia.org |

| Apixaban | Anticoagulant nih.gov |

The pyrazole moiety is also a key component in agrochemicals, such as fungicides, herbicides, and insecticides, further underscoring its broad importance in applied chemistry. wikipedia.orgglobalresearchonline.net

Contextualization of 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole within the Broader Landscape of Pyrazole Derivatives

This compound is a specific derivative within the vast family of pyrazole compounds. Its structure features a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a methyl group. This substitution pattern places it among the class of 3,5-disubstituted pyrazoles, which are of significant interest in chemical and pharmaceutical research.

The synthesis of such derivatives often follows established methods like the Knorr synthesis, where a substituted 1,3-diketone (in this case, 1-(4-chlorophenyl)butane-1,3-dione) would react with hydrazine (B178648). The presence of the 4-chlorophenyl group, a common substituent in medicinal chemistry, can influence the compound's electronic properties, lipophilicity, and potential biological activity. chemimpex.com

Compounds with similar structural motifs are actively investigated for various applications. For instance, research has been conducted on derivatives of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (a related tautomeric form) for creating more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors and for anti-glioma activity. nih.gov Furthermore, other 1-(4-chlorophenyl)-pyrazole derivatives have been synthesized and evaluated for their potential antitumor and anti-HCV activities. researchgate.net The structural framework of this compound, therefore, represents a platform for the development of new molecules with potential therapeutic or agrochemical applications, building upon the established importance of the pyrazole scaffold.

The table below details the basic chemical properties of the subject compound.

| Property | Value |

| Molecular Formula | C10H9ClN2 |

| Molar Mass | 192.64 g/mol |

| Structure | Pyrazole ring with a 4-chlorophenyl group at C3 and a methyl group at C5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSSIMPKPNOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-27-5 | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17629-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl 5 Methyl 1h Pyrazole

Established and Emerging Synthetic Routes for 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole

The synthesis of the this compound core is achievable through various routes, ranging from traditional condensation reactions to modern, environmentally conscious methods.

Conventional Synthetic Approaches and Reaction Optimizations

The most common and conventional method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole (B372694) synthesis. This approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For the synthesis of this compound, the typical reactants would be 4-chlorophenylhydrazine (B93024) and acetylacetone (B45752) (pentane-2,4-dione).

The reaction is generally catalyzed by an acid and proceeds via a condensation-cyclization sequence. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

Reaction Scheme: 4-Chlorophenylhydrazine + Acetylacetone → this compound + 2 H₂O

Optimizations of this conventional method often focus on improving yields and reducing reaction times. This can be achieved by varying the solvent, catalyst, and temperature. For instance, using polar solvents like ethanol (B145695) or acetic acid can facilitate the reaction. Catalysts such as mineral acids (e.g., HCl, H₂SO₄) or Lewis acids can be employed to enhance the rate of condensation. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating this type of reaction.

| Reactants | Catalyst | Solvent | Conditions | Outcome |

| 4-Chlorophenylhydrazine, Acetylacetone | Acetic Acid | Ethanol | Reflux | Good yield of the target pyrazole |

| 4-Chlorophenylhydrazine, Acetylacetone | None | None | Microwave irradiation | Rapid synthesis with high yield |

| 1-(4-chlorophenyl)-3-oxobutan-1-one, Hydrazine | Mineral Acid | Methanol | Room Temperature | Formation of pyrazole regioisomers |

Application of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. thieme-connect.com For the synthesis of this compound, several green approaches can be considered.

One notable green method is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. thieme-connect.com The reaction of 4-chlorophenylhydrazine and acetylacetone can be performed in an aqueous medium, often with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between the organic substrates. thieme-connect.com

Another green strategy is solvent-free synthesis, which can be achieved through techniques like ball milling. researchgate.net This mechanochemical method involves grinding the solid reactants together, sometimes with a catalytic amount of a solid base or acid. This approach eliminates the need for solvents, reduces waste, and can lead to higher yields and shorter reaction times. For example, a similar compound, 1-(4-chlorophenyl)pyrazolidin-3-one, has been synthesized efficiently by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) in a ball mill. researchgate.net

| Green Chemistry Approach | Reactants | Conditions | Advantages |

| Aqueous Synthesis | 4-Chlorophenylhydrazine, Acetylacetone | Water, CTAB, Room Temperature | Environmentally friendly, mild conditions |

| Solvent-Free (Ball Milling) | 4-Chlorophenylhydrazine, Acetylacetone | Solid catalyst, Mechanical grinding | No solvent waste, high efficiency, rapid |

| Microwave-Assisted (Solvent-free) | 4-Chlorophenylhydrazine, Acetylacetone | Solid support (e.g., alumina), Microwave | Reduced reaction time, improved yield |

Mechanistic Studies of Synthetic Pathways

The mechanism of the Knorr pyrazole synthesis is a well-studied pathway. The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of 4-chlorophenylhydrazine on one of the carbonyl carbons of acetylacetone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

The next phase involves an intramolecular cyclization. The remaining amino group of the hydrazine moiety attacks the second carbonyl carbon, forming a five-membered heterocyclic ring. The final step is the elimination of a second water molecule from this cyclic intermediate, leading to the formation of the stable, aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group first) can be influenced by the electronic and steric properties of the substituents on both reactants.

Strategies for Derivatization and Functionalization of the Pyrazole Ring System

The this compound molecule offers several sites for further chemical modification, including the nitrogen atoms of the pyrazole ring and the phenyl moiety.

Regioselective Functionalization of the Pyrazole Nitrogen Atom

The pyrazole ring in this compound contains two nitrogen atoms, and in its unsubstituted (1H) form, it exists as a mixture of tautomers. Alkylation or acylation of the pyrazole nitrogen can lead to a mixture of two regioisomers: 1-substituted-3-(4-chlorophenyl)-5-methyl-pyrazole and 1-substituted-5-(4-chlorophenyl)-3-methyl-pyrazole.

Achieving regioselectivity in the functionalization of the pyrazole nitrogen is a significant synthetic challenge. researchgate.net The outcome of the reaction is often governed by a combination of steric and electronic factors.

Steric Hindrance : The substituent at the 5-position (the methyl group) is generally less sterically demanding than the substituent at the 3-position (the 4-chlorophenyl group). Therefore, electrophilic attack may preferentially occur at the N1 nitrogen, which is adjacent to the less bulky methyl group.

Reaction Conditions : The choice of base, solvent, and electrophile can significantly influence the regioselectivity. For instance, using a bulky base might favor deprotonation at the less hindered nitrogen, leading to a specific regioisomer upon reaction with an electrophile.

For example, the N-alkylation of asymmetrically substituted 1H-pyrazoles often requires careful optimization of reaction conditions to obtain the desired regioisomer as the major product. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety

The 4-chlorophenyl group attached to the pyrazole ring is also amenable to further functionalization.

Electrophilic Aromatic Substitution : The pyrazole ring is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution. The chlorine atom is also deactivating but is an ortho-, para-director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, on the phenyl ring would be expected to be slow and to occur at the positions ortho to the chlorine atom (and meta to the pyrazole ring).

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom on the phenyl ring can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. nih.gov However, for SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. While the pyrazole ring is electron-withdrawing, its activating effect may not be sufficient to facilitate SNAr under standard conditions. More forcing conditions or the use of a strong nucleophile might be necessary to achieve substitution.

Modifications and Elaboration at the Methyl Group

The methyl group at the C5 position of the this compound ring serves as a versatile handle for further molecular elaboration. A variety of chemical transformations can be employed to introduce diverse functional groups, thereby modulating the compound's steric and electronic properties.

One of the primary modifications involves the oxidation of the methyl group to a carboxylic acid. This transformation is a key step, as the resulting 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a versatile intermediate for a multitude of subsequent reactions. A common method for this oxidation involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in a basic medium, followed by acidification. For instance, a related patent describes the oxidation of 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid using this method. This approach can be analogously applied to this compound.

Once the carboxylic acid is obtained, it opens up a plethora of synthetic possibilities:

Amide and Ester Formation: The carboxylic acid can be readily converted to its corresponding acyl chloride, which can then react with various amines or alcohols to form a diverse library of amides and esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding alcohol, 3-(4-chlorophenyl)-5-(hydroxymethyl)-1H-pyrazole, using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized, for example, by conversion to an ether or an ester.

Conversion to Halomethyl Derivatives: The alcohol can be converted to a halomethyl derivative, such as 3-(4-chlorophenyl)-5-(chloromethyl)-1H-pyrazole, using reagents like thionyl chloride (SOCl2). These halomethyl compounds are excellent electrophiles and can be used in various nucleophilic substitution reactions to introduce a wide range of functionalities.

Another important modification of the methyl group is its halogenation . Direct halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or UV light). This provides access to 3-(4-chlorophenyl)-5-(halomethyl)-1H-pyrazoles, which, as mentioned earlier, are valuable synthetic intermediates.

Furthermore, the methyl group can participate in condensation reactions after being converted to a more reactive form. For example, oxidation to the corresponding aldehyde, 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde, allows for subsequent aldol (B89426) or Knoevenagel condensations with active methylene (B1212753) compounds, leading to the formation of α,β-unsaturated ketones or other conjugated systems. These reactions significantly expand the structural diversity of derivatives that can be accessed from the parent compound.

A summary of key transformations of the methyl group is presented in the table below:

| Starting Material | Reagent(s) | Product |

| This compound | KMnO4, OH-, then H+ | 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid |

| 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | SOCl2, then R-NH2 | 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxamide |

| 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | SOCl2, then R-OH | 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylate |

| 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | LiAlH4 | 3-(4-Chlorophenyl)-5-(hydroxymethyl)-1H-pyrazole |

| 3-(4-Chlorophenyl)-5-(hydroxymethyl)-1H-pyrazole | SOCl2 | 3-(4-Chlorophenyl)-5-(chloromethyl)-1H-pyrazole |

| This compound | NBS, AIBN | 3-(4-Chlorophenyl)-5-(bromomethyl)-1H-pyrazole |

Synthesis of Advanced Intermediates and Precursors for this compound Derivatives

The synthesis of complex derivatives of this compound often relies on the preparation of advanced intermediates and precursors that already contain key structural motifs. These intermediates streamline the synthetic process and allow for the efficient construction of the target molecules.

A common strategy involves the synthesis of pyrazole precursors that can be subsequently cyclized to form the desired pyrazole ring. For example, 1-(4-chlorophenyl)-1,3-butanedione is a key precursor. This 1,3-dicarbonyl compound can be synthesized through a Claisen condensation between 4'-chloroacetophenone (B41964) and ethyl acetate. The resulting diketone can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the corresponding this compound. This method, a variation of the Knorr pyrazole synthesis, is a robust and widely used approach for the preparation of pyrazoles.

Another important class of precursors are chalcones . The chalcone, 1-(4-chlorophenyl)-3-buten-1-one , can be prepared via a Claisen-Schmidt condensation of 4'-chloroacetophenone with acetaldehyde. Subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate leads to the formation of the pyrazoline intermediate, which can then be oxidized to the pyrazole.

Furthermore, the synthesis of precursors containing additional functional groups allows for the direct introduction of desired moieties into the final molecule. For instance, the synthesis of 3-amino-5-methylpyrazole from the cyclization of 3-aminocrotononitrile (B73559) with hydrazine hydrate provides a precursor with a nucleophilic amino group that can be further functionalized before or after the introduction of the 4-chlorophenyl group.

A table summarizing key precursors and their synthetic utility is provided below:

| Precursor | Synthetic Route to Precursor | Subsequent Reaction to form Pyrazole Derivative |

| 1-(4-Chlorophenyl)-1,3-butanedione | Claisen condensation of 4'-chloroacetophenone and ethyl acetate | Reaction with hydrazine hydrate |

| 1-(4-Chlorophenyl)-3-buten-1-one (Chalcone) | Claisen-Schmidt condensation of 4'-chloroacetophenone and acetaldehyde | Reaction with hydrazine hydrate and subsequent oxidation |

| 3-Amino-5-methylpyrazole | Cyclization of 3-aminocrotononitrile and hydrazine hydrate | N-arylation with a 4-chlorophenyl source |

Catalytic Approaches in the Synthesis of Pyrazole Analogues

In recent years, catalytic methods have gained prominence in the synthesis of pyrazoles due to their efficiency, milder reaction conditions, and potential for regioselectivity. Both palladium- and copper-based catalytic systems have been successfully employed for the synthesis of pyrazole analogues.

Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the synthesis of N-arylpyrazoles. For example, the Buchwald-Hartwig amination can be used to couple a pyrazole with an aryl halide or triflate. In the context of this compound, one could envision the coupling of 3-chloro-5-methyl-1H-pyrazole with 4-chlorophenylboronic acid under Suzuki coupling conditions, or the coupling of this compound with an aryl halide at the N1 position. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, are typically used to facilitate these transformations.

Copper-catalyzed reactions also offer a versatile platform for pyrazole synthesis. Copper catalysts can promote the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to pyrazoles. This method provides a direct route to substituted pyrazoles from readily available starting materials. Furthermore, copper-catalyzed multicomponent reactions, involving an aldehyde, an amine, and an alkyne, have been developed for the synthesis of polysubstituted pyrazoles. These one-pot procedures are highly atom-economical and offer a streamlined approach to complex pyrazole structures.

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating pyrazole synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in classical pyrazole syntheses, such as the reaction of 1,3-dicarbonyl compounds with hydrazines. This technology offers a more energy-efficient and environmentally friendly alternative to conventional heating methods.

The table below highlights some of the catalytic approaches used in pyrazole synthesis:

| Catalytic System | Reaction Type | Substrates | Product Type |

| Palladium/Phosphine Ligand | Cross-coupling (e.g., Buchwald-Hartwig, Suzuki) | Pyrazole and Aryl Halide/Boronic Acid | N-Arylpyrazoles, C-Arylpyrazoles |

| Copper Salts | Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Substituted Pyrazoles |

| Copper Salts | Multicomponent Reaction | Aldehyde, Amine, Alkyne | Polysubstituted Pyrazoles |

| Microwave Irradiation | Cyclocondensation | 1,3-Dicarbonyl Compound and Hydrazine | Pyrazoles |

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl 5 Methyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectra provide definitive proof of the molecular skeleton and the specific arrangement of substituents.

In the ¹H NMR spectrum of pyrazole derivatives, the proton attached to the nitrogen atom (N-H) of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For instance, in some pyrazole derivatives, this N-H proton signal is observed around δ 8.38. The C-H proton of the pyrazole ring characteristically resonates as a singlet in the aromatic region, with reported values around δ 5.89. connectjournals.com

The protons of the 4-chlorophenyl group exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the chlorine atom are chemically equivalent, as are the two meta protons, resulting in two doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methyl group protons at the 5-position of the pyrazole ring appear as a sharp singlet in the upfield region, generally around δ 2.3 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbon atoms of the pyrazole ring show distinct signals, with the C=N carbon appearing further downfield. The carbons of the 4-chlorophenyl ring display four signals: one for the carbon bearing the chlorine atom (ipso-carbon), two for the ortho and meta carbons, and one for the para-carbon attached to the pyrazole ring. The methyl carbon gives a characteristic signal in the aliphatic region, usually below 20 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aryl-5-methyl-1H-pyrazole Scaffolds

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole N-H | ~8.0-9.0 (br s) | - |

| Pyrazole C4-H | ~5.8-6.5 (s) | ~105-110 |

| Phenyl C-H (ortho) | ~7.5-7.8 (d) | ~128-130 |

| Phenyl C-H (meta) | ~7.2-7.4 (d) | ~125-128 |

| Methyl C-H | ~2.2-2.4 (s) | ~11-15 |

| Pyrazole C3 | - | ~148-152 |

| Pyrazole C5 | - | ~138-142 |

| Phenyl C-Cl | - | ~132-135 |

| Phenyl C-pyrazole | - | ~130-133 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. For 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole (C₁₀H₉ClN₂), high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm its molecular formula.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive confirmation of the presence of one chlorine atom in the molecule. uni.lu

Fragmentation analysis provides further structural information. The fragmentation of the pyrazole ring is a characteristic process. Common fragmentation pathways for related pyrazole derivatives include the loss of small, stable molecules like N₂, HCN, or methyl radicals (•CH₃). The bond between the pyrazole and the chlorophenyl ring can also cleave, leading to fragments corresponding to the chlorophenyl cation or the methylpyrazole cation.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 193.05271 |

| [M+Na]⁺ | 215.03465 |

| [M+K]⁺ | 231.00859 |

| [M-H]⁻ | 191.03815 |

Source: PubChemLite. Predicted values calculated using CCSbase. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the pyrazole ring. connectjournals.com The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2900-3100 cm⁻¹ range.

The C=N stretching vibration within the pyrazole ring typically appears around 1590 cm⁻¹. connectjournals.com The C=C stretching vibrations of the aromatic phenyl and pyrazole rings are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group gives a strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrazole derivatives, containing conjugated systems of the pyrazole and phenyl rings, are expected to show strong absorption bands in the UV region. These absorptions correspond to π → π* transitions of the aromatic systems. The presence of the chlorine atom, an auxochrome, on the phenyl ring can cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl-pyrazole.

X-ray Crystallographic Studies and Solid-State Structural Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies on a closely related derivative, 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole, revealed that it crystallizes in the monoclinic crystal system with the space group P2/n. researchgate.net This indicates a specific set of symmetry operations that define the arrangement of molecules within the crystal lattice.

Table 3: Crystallographic Data for 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 16.0351 (15) |

| b (Å) | 5.6323 (5) |

| c (Å) | 17.5146 (17) |

| β (°) | 102.480 (2) |

| V (ų) | 1543.1 (3) |

| Z | 4 |

Source: IUCrData. researchgate.net

Analysis of Molecular Geometry and Conformation

X-ray diffraction analysis allows for the precise determination of molecular geometry. The pyrazole ring is generally found to be planar. researchgate.net The dihedral angle between the plane of the pyrazole ring and the plane of the 4-chlorophenyl ring is a critical parameter. In the aforementioned derivative, this angle is relatively small, at 2.875 (4)°, indicating a nearly coplanar arrangement which facilitates electronic conjugation between the two ring systems. researchgate.net Bond lengths and angles within the molecule are typically within the expected ranges for similar chemical structures.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In pyrazole derivatives, N-H···N hydrogen bonds are a common and significant interaction, where the N-H group of one molecule forms a hydrogen bond with the sp²-hybridized nitrogen atom of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers. researchgate.net

Vibrational Spectroscopy and Raman Scattering for Conformational Studies

A comprehensive analysis of the conformational landscape of this compound through vibrational spectroscopy and Raman scattering is currently limited by the lack of specific experimental and theoretical data for this particular compound in publicly accessible scientific literature. Extensive searches for Fourier-transform infrared (FT-IR) spectroscopy, Raman scattering data, and associated computational studies focused solely on this compound did not yield specific datasets or detailed research findings.

The methodologies of vibrational spectroscopy and Raman scattering, however, are powerful tools for the conformational analysis of pyrazole derivatives. In principle, these techniques, coupled with quantum chemical calculations such as Density Functional Theory (DFT), provide deep insights into the molecular structure, vibrational modes, and rotational barriers of molecules.

Experimental Spectra Acquisition: Recording the FT-IR and FT-Raman spectra of the compound in the solid phase.

Computational Modeling: Performing geometry optimization and vibrational frequency calculations for different possible conformers (e.g., planar or non-planar arrangements of the rings) using DFT methods. elsevierpure.com

Spectral Assignment: Assigning the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) based on the theoretical calculations.

Conformational Determination: The comparison between the experimental and calculated spectra allows for the identification of the most stable conformer present in the sample. A good agreement between the observed and calculated vibrational frequencies for a particular conformer is strong evidence for its existence. nih.govmdpi.com

In the case of this compound, a theoretical study would likely investigate the dihedral angle between the pyrazole ring and the 4-chlorophenyl ring as the primary conformational variable. The potential energy surface could be scanned by systematically changing this angle to identify energy minima corresponding to stable conformers. elsevierpure.com For each stable conformer, the vibrational frequencies and Raman activities would be calculated.

The resulting theoretical data would then be compared with experimental spectra. Key vibrational modes that are sensitive to conformational changes would be of particular interest. These often include the C-Cl stretching and bending vibrations, as well as the out-of-plane deformations of the aromatic rings. researchgate.net

While the specific data for this compound is not available, the established methodologies provide a clear roadmap for future research to characterize its conformational properties. Such studies would contribute to a deeper understanding of the structure-property relationships in this class of compounds.

In-depth Computational Analysis of this compound

Extensive searches for scholarly articles detailing Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, conceptual DFT reactivity descriptors, and conformational analysis specifically for this compound have not yielded relevant results. While computational studies on analogous pyrazole structures with different substitution patterns exist, the strict adherence to the specified compound, as per the user's request, precludes the inclusion of data from these related but distinct molecules.

The lack of published research in this specific area means that data tables and detailed findings for the outlined sections—Quantum Chemical Calculations and Electronic Structure Analysis, and Molecular Modeling and Dynamics Simulations—cannot be generated at this time. The scientific community has yet to direct its focus towards a detailed theoretical examination of this compound.

Therefore, a thorough and scientifically accurate article adhering to the requested structure and content inclusions cannot be constructed. Further experimental and computational research would be required to provide the specific data and analysis requested.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl 5 Methyl 1h Pyrazole

Molecular Modeling and Dynamics Simulations

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and elucidating the binding mode of ligands like 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole.

Research on pyrazole (B372694) derivatives has shown their potential to interact with a variety of protein targets, primarily kinases, which are crucial in cancer and inflammatory disease pathways. researchgate.net Docking studies on compounds structurally similar to this compound have identified potential interactions with targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net

In these simulations, the pyrazole core often acts as a scaffold, positioning the phenyl and chlorophenyl groups to interact with specific amino acid residues within the receptor's active site. The interactions are typically hydrophobic in nature, with the chlorophenyl group often fitting into a hydrophobic pocket. Hydrogen bonds can also form between the pyrazole nitrogen atoms and amino acid residues like aspartate or lysine, further stabilizing the complex. nih.govnih.gov For instance, docking studies of various pyrazole derivatives have revealed minimum binding energies indicating strong potential inhibition of these protein targets. nih.govresearchgate.net

| Putative Target | Protein Data Bank (PDB) ID | Example Derivative | Observed Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not specified |

| Aurora A Kinase | 2W1G | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified |

| CDK2 | 2VTO | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Ile10, Lys20, Lys89, Asp145 |

| Estrogen Receptor Alpha | Not specified | Pyrazole derivative with 4-chloro substituent | Potent (compared to Tamoxifen) | Not specified |

Molecular Dynamics Simulations to Explore Ligand Flexibility and Binding

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. eurasianjournals.com Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to explore the flexibility of both the ligand and the protein. nih.gov

For pyrazole derivatives docked into the active sites of kinases, MD simulations can confirm the stability of the initial binding mode. nih.gov These simulations track the movements of atoms over a set period, typically nanoseconds, revealing how the ligand settles into the binding pocket and how the protein conformation might adjust to accommodate it. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the binding pose is maintained throughout the simulation. nih.gov

These simulations also elucidate the dynamic nature of the interactions, such as the persistence of hydrogen bonds and hydrophobic contacts identified in docking. nih.gov The inherent flexibility of molecules is crucial for their biological function and stability. nih.govnih.gov MD simulations can reveal different conformational states of the this compound scaffold and how its flexibility influences its binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets and to guide the design of new, more potent compounds. shd-pub.org.rsnih.gov

In a typical QSAR study, a series of pyrazole analogues with known biological activities (e.g., IC50 values) are used as a training set. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's topology, electronic properties, or 3D shape. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.govacs.org

For pyrazole derivatives, QSAR studies have highlighted the importance of specific structural features for activity. For example, 3D-QSAR models, which use 3D fields around the molecules, can create contour maps that show where steric bulk or certain electrostatic properties (positive or negative) are favorable or unfavorable for activity. shd-pub.org.rs These models have been successfully used to predict the anticancer and enzyme-inhibiting activities of new pyrazole compounds. nih.govnih.gov

| QSAR Model Type | Target | q² (Cross-validated r²) | r² (Non-validated r²) | Key Descriptor Types |

|---|---|---|---|---|

| Hybrid 3D-QSAR (CoMFA) | Polo-like kinase 1 (PLK1) | 0.628 | 0.905 | Steric, Electrostatic |

| Hybrid 3D-QSAR (CoMSIA) | Polo-like kinase 1 (PLK1) | 0.580 | 0.895 | Steric, Electrostatic, Hydrophobic |

| 2D-QSAR (SW-MLR) | EGFR Kinase | 0.817 (LOO) | 0.852 | Adjacency distance matrix descriptors |

| 2D-QSAR (GA-MLR) | Acetylcholinesterase (AChE) | Not specified | Statistically robust | Molecular volume, number of multiple bonds |

In Silico Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered for further development, its ADMET properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess the drug-likeness of a molecule like this compound. ajol.inforesearchgate.net Various web-based platforms and software (e.g., pkCSM, ADMET PredictorTM) are used to calculate these properties based on the compound's structure. ajol.infojapsonline.com

Predictions for pyrazole derivatives generally involve evaluating parameters that fall under Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.gov These parameters include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Additionally, more complex properties are predicted, such as:

Absorption: Intestinal absorption, Caco-2 permeability.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor for cytochrome P450 enzymes.

Excretion: Total clearance.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and rodent oral toxicity (LD50). japsonline.com

Studies on various pyrazole derivatives have shown that they generally exhibit favorable ADMET profiles, suggesting they could be good candidates for further drug development. ajol.inforesearchgate.net

| ADMET Property | Predicted Outcome for Pyrazole Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally no violations | Indicates potential for good oral bioavailability |

| Aqueous Solubility | Varies with substitution, often moderate | Affects absorption and formulation |

| Intestinal Absorption | Often predicted to be high | Crucial for oral drug efficacy |

| Blood-Brain Barrier (BBB) Penetration | Variable, depends on specific structure | Important for CNS-acting drugs |

| CYP450 Inhibition | Can be inhibitors of certain isoforms | Indicates potential for drug-drug interactions |

| Ames Mutagenicity | Often predicted to be non-mutagenic | A key indicator of potential carcinogenicity |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is also employed to understand the synthesis of pyrazole rings. Theoretical studies can elucidate reaction mechanisms, identify intermediates, and calculate the energies of transition states to predict the most likely reaction pathway. mdpi.com The synthesis of the this compound core typically involves the condensation of a 1,3-dicarbonyl compound (or a related precursor) with a hydrazine (B178648) derivative. mdpi.com

A common route is the [3+2] cycloaddition reaction. nih.gov Theoretical studies, often using Density Functional Theory (DFT), can model these reactions. For example, Molecular Electron Density Theory (MEDT) studies have been used to investigate the regioselectivity of cycloaddition reactions that form pyrazoles. These calculations help explain why certain isomers are formed preferentially over others by comparing the activation energies of different possible reaction pathways. nih.gov Such studies have shown that while multiple pathways might be kinetically possible, one is often significantly more favorable, leading to a specific, stable pyrazole product. nih.gov These theoretical insights are invaluable for optimizing synthetic routes and developing new methods for creating substituted pyrazoles. mdpi.com

Biological Evaluation and Mechanism of Action Studies of 3 4 Chlorophenyl 5 Methyl 1h Pyrazole

In Vitro Biological Screening Methodologies

The initial assessment of the biological potential of 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole and its derivatives involves a variety of in vitro screening methods. These laboratory-based assays are crucial for identifying and characterizing the bioactivity of these compounds before any further development.

Cell-Based Assays for Evaluating Biological Activity

Cell-based assays are fundamental in determining the effect of a compound on cellular functions, such as viability, proliferation, and apoptosis (programmed cell death). A common technique used to evaluate pyrazole (B372694) derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or anti-proliferative effect. mdpi.com

For instance, various pyrazole derivatives have been tested against panels of human cancer cell lines to assess their anticancer potential. nih.gov Another method, the differential nuclear staining assay, is used to visually distinguish between healthy, apoptotic, and necrotic cells, providing qualitative insights into the mode of cell death induced by a compound. nih.gov Furthermore, luciferase reporter gene assays are employed to study the effect of compounds on specific signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer cells. nih.gov

Enzymatic Inhibition Assays and Receptor Binding Studies

Many drugs exert their effects by inhibiting specific enzymes or by binding to cellular receptors. Assays designed to measure these interactions are critical for understanding a compound's mechanism of action. Derivatives of the 3-(4-chlorophenyl)pyrazole scaffold have been investigated as inhibitors of various enzymes.

Kinase inhibition is a major area of focus, as kinases are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgdrugbank.com Pyrazole derivatives have been evaluated for their ability to inhibit kinases such as Janus kinases (JAK2/3), Aurora kinases A/B, Epidermal Growth Factor Receptor (EGFR), and AKT2/PKBβ. rsc.orgdrugbank.comnih.govnih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor, with the results often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). rsc.orgnih.gov

Other enzymatic targets for pyrazole compounds include amine oxidases, which are involved in neurotransmitter metabolism, and carbonic anhydrases, which play roles in various physiological processes. tandfonline.comresearchgate.netnih.gov Receptor binding studies are also performed to determine a compound's affinity for a specific receptor. For example, a derivative containing the 5-(4-chlorophenyl)pyrazole structure was tested for its binding affinity (Ki value) to the human cannabinoid receptor CB1. unc.edu Similarly, in silico docking studies have been used to evaluate the potential interaction of pyrazole-related compounds with the µ-opioid receptor. mdpi.com

Antimicrobial and Antifungal Activity Assessment in Culture

The evaluation of pyrazole derivatives for antimicrobial and antifungal properties is conducted using culture-based methods. The agar (B569324) well diffusion method is a common preliminary screening technique where a solution of the test compound is placed in a well on an agar plate inoculated with a specific bacterium or fungus. researchgate.net The compound's activity is determined by measuring the diameter of the zone of inhibition—the area around the well where microbial growth is prevented. jocpr.com

To quantify a compound's potency, the Minimum Inhibitory Concentration (MIC) is determined. nih.gov This is the lowest concentration of the compound that prevents visible growth of a microorganism after a defined incubation period. nih.gov Derivatives of this compound have been tested against a range of pathogens, including:

Bacteria: Escherichia coli, Bacillus cereus, Proteus vulgaris, Staphylococcus aureus, and Mycobacterium tuberculosis. researchgate.netnih.gov

Fungi: Species of Aspergillus, Candida, Cryptococcus neoformans, and various phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium oxysporum. nih.govnih.gov

These assessments help identify compounds with potential for development as new antibiotics or antifungal agents. nih.govnih.gov

Cytotoxicity Profiling in Established Cell Lines

A crucial step in drug discovery, particularly for anticancer agents, is profiling the cytotoxicity of a compound across a range of established cancer cell lines. This helps to determine the compound's potency and spectrum of activity. The National Cancer Institute (NCI) has developed a screening panel of 60 human cancer cell lines, which is often used to evaluate novel compounds. nih.gov

Derivatives containing the 1-(4-chlorophenyl)pyrazole core have demonstrated significant cytotoxic activity against numerous cell lines. nih.govresearchgate.net The results of these screenings are typically reported as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell count). nih.gov Some derivatives have shown remarkable potency, with GI50 values in the nanomolar range against specific cancer cell lines, indicating high cytotoxic potential. nih.gov

| Compound Class | Cell Line | Cancer Type | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative | Leukemia Subpanel (Various) | Leukemia | 0.03 µM | nih.gov |

| Pyrazoline linked to 4-methylsulfonylphenyl scaffold | MCF-7 | Breast Cancer | IC50 values reported | nih.gov |

| Pyrazoline linked to 4-methylsulfonylphenyl scaffold | HL-60 | Leukemia | IC50 values reported | nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Primary Glioblastoma Cells | Brain Cancer (Glioma) | Growth inhibitory properties noted | nih.gov |

| Pyrazole-based derivative (P3C) | MDA-MB-231 (TNBC) | Breast Cancer | CC50 = 0.49 µM | nih.gov |

| Pyrazole-based derivative (P3C) | MDA-MB-468 (TNBC) | Breast Cancer | CC50 = 0.25 µM | nih.gov |

| Triazine-based pyrazole derivative | HepG2 | Liver Cancer | IC50 values in nM reported | rsc.org |

Elucidation of Molecular Targets and Intracellular Pathways

Once a compound shows promising biological activity in initial screenings, the next step is to identify its specific molecular targets and understand how it influences intracellular signaling pathways. This mechanistic insight is vital for rational drug design and development.

Target Identification and Validation Approaches

For derivatives of this compound, several molecular targets and mechanisms have been identified. A key approach is to test the compounds against a panel of known drug targets, such as kinases or other enzymes, as described in section 5.1.2.

Enzyme Inhibition:

Kinases: A pyrano[2,3-c]pyrazole derivative containing the N-(4-chlorophenyl) substituent was identified as an inhibitor of AKT2/PKBβ , a kinase involved in cell survival and proliferation pathways that are often overactive in glioma. nih.gov Other pyrazole-based compounds have been found to be multi-targeted inhibitors of JAK 2/3 and Aurora A/B kinases , which are implicated in leukemia and other cancers. drugbank.comresearchgate.net

Other Enzymes: Derivatives have shown inhibitory activity against monoamine oxidases (MAOs) , with some compounds acting as reversible and non-competitive inhibitors. researchgate.net

Modulation of Apoptosis Pathways: A significant mechanism for many anticancer pyrazole derivatives is the induction of apoptosis. This is often investigated by measuring key events in the apoptotic cascade:

Reactive Oxygen Species (ROS) Generation: Some pyrazole compounds have been shown to induce an accumulation of ROS within cancer cells. This oxidative stress can damage cellular components and trigger apoptosis. nih.gov

Mitochondrial Depolarization: The buildup of ROS can lead to the depolarization of the mitochondrial membrane, a critical step in the intrinsic pathway of apoptosis. nih.gov

Caspase Activation: Following mitochondrial depolarization, a cascade of enzymes called caspases (e.g., caspase-3, -7, -8, and -9) are activated, which execute the process of cell death. Assays measuring the activity of these caspases confirm the induction of apoptosis. nih.govnih.govrsc.org

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. Studies have shown that some pyrazoline derivatives can decrease the expression of the anti-apoptotic Bcl-2 protein while increasing the expression of the pro-apoptotic Bax protein. rsc.org

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). Treatment with certain pyrazole derivatives has been shown to cause cell cycle arrest, for example in the G2 phase, preventing cancer cells from dividing and proliferating. drugbank.comnih.govresearchgate.net

By combining these diverse methodologies, researchers can build a comprehensive profile of the biological activity of this compound derivatives, from their initial effects on cell viability to their specific interactions with molecular targets and the complex intracellular pathways they modulate.

Investigation of Signaling Pathway Modulation

Research into pyrazole derivatives bearing the 3-(4-chlorophenyl) moiety has revealed their capacity to modulate key cellular signaling pathways implicated in diseases such as cancer.

A notable area of investigation involves the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. Aberrant AKT signaling is a common feature in many cancers, including glioma. nih.gov A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are synthesized from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, have been identified as inhibitors of the kinase AKT2 (also known as Protein Kinase B beta or PKBβ). nih.govsemanticscholar.org Specifically, one derivative demonstrated inhibitory activity against AKT2 in the low micromolar range. nih.gov This inhibition of a central oncogenic pathway highlights a potential mechanism for the anti-glioma activity observed with these compounds. nih.gov The AKT pathway mediates the effects of various growth factors, and its inhibition can disrupt signals that promote cancer cell survival and proliferation. drugbank.com

Further studies on related pyrazole structures have shown modulation of other significant pathways. For instance, pyrazole derivatives have been reported to affect the activity of monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism, and to inhibit signaling molecules like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key players in inflammatory responses. nih.gov

Proteomic and Transcriptomic Analyses in Response to Compound Exposure

Specific proteomic and transcriptomic analyses detailing the global changes in protein and gene expression in response to exposure to this compound are not extensively detailed in publicly available scientific literature. Such studies are crucial for providing a comprehensive understanding of a compound's mechanism of action, identifying its molecular targets, and uncovering potential off-target effects. These analyses would typically involve treating relevant cell lines or model organisms with the compound and subsequently using techniques like mass spectrometry-based proteomics or next-generation sequencing for transcriptomics to map the resulting molecular changes.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of compounds derived from the this compound scaffold is highly dependent on their specific molecular structure. Structure-Activity Relationship (SAR) studies are essential for optimizing potency and selectivity.

The pyrazole ring is a core pharmacophoric feature, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. globalresearchonline.netnih.gov The arrangement of the 3-(4-chlorophenyl) and 5-methyl groups on this heterocyclic ring is fundamental to its interaction with biological targets. The 4-chlorophenyl group, in particular, is a common substituent in pharmacologically active compounds, where the chlorine atom can influence the molecule's electronic properties and its ability to fit into target binding sites. nih.gov The pyrazole nucleus itself, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzymes or receptors. globalresearchonline.net

SAR studies have demonstrated that modifications to the core this compound structure significantly impact biological activity. In one study, various substituents were introduced at the 4-position of the pyrazole ring. nih.gov The introduction of moieties such as 1,3,4-oxadiazoles and 5-pyrazolinones at this position resulted in compounds with notable in vitro antifungal and antitubercular activities. nih.gov

For example, a derivative featuring a 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) substituent at the 4-position showed significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, a compound with a 4-((2,4-dichlorobenzylidene)amino)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl substituent displayed potent antifungal activity against Aspergillus niger and Cryptococcus neoformans. nih.gov These findings indicate that the nature of the substituent at the 4-position is a key determinant of both the type and potency of the biological activity.

The insights gained from SAR studies provide rational principles for the design of new, more effective derivatives. The consistent finding that the pyrazole scaffold is a viable core for developing antimicrobial and anticancer agents confirms its importance as a foundational structure. nih.govnih.gov SAR data suggests that the 4-position of the 3-(4-chlorophenyl)pyrazole core is a suitable point for modification to enhance potency and modulate specificity. nih.gov For instance, the development of pyrano[2,3-c]pyrazoles from a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone precursor led to the identification of an AKT2 kinase inhibitor, demonstrating how fusing an additional ring system can confer specific and potent bioactivity. nih.gov These principles guide medicinal chemists in making targeted modifications to optimize compounds for specific therapeutic applications, such as enhancing kinase inhibition or improving antimicrobial efficacy.

Pharmacological Investigations in Relevant Pre-clinical In Vitro and Ex Vivo Systems

Derivatives of this compound have been evaluated in a variety of preclinical in vitro models to characterize their pharmacological activities. These studies have primarily focused on their potential as antimicrobial and anticancer agents.

In the realm of antimicrobial research, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were tested against several fungal pathogens and Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited significant antifungal activity. For instance, certain derivatives displayed potent inhibition against Aspergillus niger, Candida albicans, and Cryptococcus neoformans. nih.gov The same study also revealed that some of these compounds possess promising activity against the H37Rv strain of M. tuberculosis. nih.gov

Table 1: In Vitro Antimicrobial Activity of 3-(4-Chlorophenyl)-4-substituted Pyrazole Derivatives

| Compound ID | Substituent at 4-position | Activity (MIC in µg/mL) |

|---|---|---|

| Antifungal Activity | ||

| Derivative A | 4-((2,4-dichlorobenzylidene)amino)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl | A. niger: 125, C. neoformans: 125 |

| Derivative B | 4-((4-chlorobenzylidene)amino)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl | C. albicans: 250 |

| Antitubercular Activity | ||

| Derivative C | 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) | M. tuberculosis H37Rv: 62.5 |

Data sourced from Org Biomol Chem. 2013;11(29):4891-8. nih.gov

In the context of oncology, pyrano[2,3-c]pyrazole derivatives synthesized using 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as a starting material were screened for anti-glioma activity. nih.gov One compound, in particular, showed potent growth inhibitory properties against glioblastoma cell lines and was effective in inhibiting the formation of 3D neurospheres in primary patient-derived glioma stem cells. nih.govsemanticscholar.org Further investigation revealed that this compound's anticancer effect is linked to its inhibition of the AKT2 kinase. nih.gov Other studies on related chlorophenyl-substituted pyrazolone (B3327878) derivatives have also reported excellent antiproliferative activities against human liver carcinoma cell lines (HepG2). bibliotekanauki.pl

Table 2: In Vitro Anti-glioma Activity of a Pyrano[2,3-c]pyrazole Derivative

| Cell Line | Activity Type | Result |

|---|---|---|

| Glioblastoma Cell Lines | Growth Inhibition | Potent EC50 values |

| Primary Glioma Stem Cells | Neurosphere Formation | Inhibition observed |

| Non-cancerous Cells | Cytotoxicity | Significantly less cytotoxicity |

Data sourced from an article on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov

These in vitro studies collectively demonstrate the potential of the this compound scaffold as a versatile platform for the development of novel therapeutic agents.

Efficacy Assessment in Model Systems (e.g., disease-specific cell lines, organoids)

The therapeutic potential of compounds structurally related to this compound has been evaluated in various disease-specific cell lines, primarily focusing on anticancer properties. Research has demonstrated that modifications to the pyrazole core can yield derivatives with notable cytotoxic activity against human cancer cells.

For instance, a derivative where the 5-methyl group is replaced by a more complex substituent, specifically 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , has shown activity against the human liver hepatocellular carcinoma cell line (HepG-2) with a half-maximal inhibitory concentration (IC50) of 16.02 µM. srrjournals.com Another related compound, 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide , has been noted for its ability to inhibit the growth of human lung carcinoma (A549) cells, although specific IC50 values were not detailed. globalresearchonline.net

Furthermore, a more complex molecule incorporating the 3-(4-chlorophenyl)-1H-pyrazole moiety, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netkaznu.kztriazolo[3,4-b] nih.govkaznu.kznih.govthiadiazole , has also been investigated for its anticancer effects in HepG2 cell lines. researchgate.net These findings underscore the importance of the 3-(4-chlorophenyl)-1H-pyrazole scaffold as a foundational structure for developing novel cytotoxic agents.

The table below summarizes the reported cytotoxic efficacy of these related pyrazole derivatives in specific cancer cell lines.

| Compound Name | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | Liver Cancer | 16.02 µM | srrjournals.com |

| 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | Lung Cancer | Growth Inhibition Reported | globalresearchonline.net |

Evaluation of Selectivity Against Off-Targets

The selectivity of a therapeutic agent is crucial for minimizing side effects. While specific off-target screening data for this compound is not available, studies on related phenylpyrazole compounds highlight the potential for achieving high selectivity.

A prominent example is found in the field of cannabinoid receptor antagonists. The complex derivative SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide), which contains a 5-(4-chlorophenyl)-4-methyl-1H-pyrazole core, is recognized as a highly potent and selective CB1 receptor antagonist. nih.govresearchgate.net Its high affinity for the CB1 receptor over other potential targets demonstrates that the pyrazole scaffold can be tailored to achieve significant target selectivity.

In the context of cancer therapeutics, research into other phenylpyrazole derivatives has focused on achieving selectivity for specific anti-apoptotic proteins. One study successfully developed selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an important anticancer target, over related proteins like B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-XL). nih.gov A representative compound from this class achieved a binding affinity (Ki) of 0.6 µM for MCL-1 with no significant binding to BCL-2 or BCL-XL, showcasing the scaffold's capacity for selective inhibition within a protein family. nih.gov

These examples from different therapeutic areas indicate that the this compound structure serves as a promising foundation for the development of highly selective biological agents.

Studies on Biological Stability and Metabolic Transformations in vitro

Understanding the metabolic fate of a compound is essential for its development as a drug. While metabolic studies have not been published for this compound itself, detailed in vitro investigations on closely related diarylpyrazole analogs provide valuable predictive information.

A study on the in vitro metabolism of diarylpyrazole CB1 receptor antagonists, including SR141716A, was conducted using rat liver microsomes. nih.govresearchgate.net The liver microsome model is a standard method for predicting how a drug might be metabolized in the body. The primary metabolic pathways identified for these compounds were hydroxylation and subsequent dehydration. nih.govresearchgate.net These transformations occurred on the substituents attached to the pyrazole ring, indicating that the core structure is a substrate for common metabolic enzymes like cytochrome P450.

The metabolic profile of SR141716A in rat liver microsomes revealed several metabolites:

Monohydroxylated products: Resulting from the addition of a hydroxyl (-OH) group.

Dehydrated products: Formed after the loss of a water molecule from the hydroxylated metabolites. nih.gov

This suggests that this compound would likely undergo similar metabolic transformations in vivo. The methyl group at the 5-position and the chlorophenyl group at the 3-position are potential sites for enzymatic hydroxylation, followed by further modifications. Another study on a different phenylpyrazole derivative developed as an MCL-1 inhibitor also reported that the compound exhibited reasonable in vitro stability in liver microsomes from several species, suggesting that while metabolism occurs, the core structure may possess a degree of metabolic robustness. nih.gov

Medicinal Chemistry and Drug Design Applications of 3 4 Chlorophenyl 5 Methyl 1h Pyrazole Derivatives

Strategic Design Principles for Pyrazole-Based Therapeutic Agents

The design of novel therapeutic agents based on the pyrazole (B372694) scaffold is a dynamic and evolving field. The inherent properties of the pyrazole ring, such as its ability to participate in hydrogen bonding and its aromatic nature, make it an attractive framework for interacting with biological targets. nih.gov medicinal chemists employ a range of strategic principles to optimize the therapeutic potential of pyrazole derivatives, including the specific substitution patterns of compounds like 3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

Scaffold Hopping and Bioisosteric Replacement Methodologies

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with similar biological activity to a known active compound but with improved properties. nih.govniper.gov.in This approach is particularly valuable for navigating patent landscapes and overcoming issues related to toxicity or pharmacokinetics. nih.gov For pyrazole-based compounds, scaffold hopping can involve replacing the central pyrazole ring with other five- or six-membered heterocycles that maintain the spatial arrangement of key pharmacophoric features. nih.gov

Bioisosteric replacement is a more subtle yet equally impactful technique where a functional group is exchanged for another with similar physical and chemical properties, aiming to enhance the compound's potency, selectivity, or metabolic stability. spirochem.com In the context of derivatives of this compound, bioisosteric replacement has been effectively utilized. For example, in the development of cannabinoid-1 (CB1) receptor antagonists, the 5-aryl moiety of a complex derivative of this compound was replaced with a 2-thienyl group appended with an alkynyl unit. acs.orgnih.gov This modification led to a novel class of potent and selective CB1 receptor antagonists. acs.orgnih.gov Such strategies are instrumental in fine-tuning the pharmacological profile of a lead compound.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design methodologies are integral to the development of pyrazole-based therapeutics.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies are a key component of this approach, correlating the chemical structure of compounds with their biological activity to predict the potency of novel analogs. nih.gov For pyrazole derivatives, ligand-based approaches have been used to design inhibitors for various targets by analyzing the common features of known active compounds.

Structure-based drug design , conversely, utilizes the known 3D structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.govnih.gov This method allows for a more rational approach to drug design, enabling the optimization of interactions between the ligand and the active site of the target. For pyrazole-based inhibitors, crystallographic studies of ligand-protein complexes have provided critical insights into the binding modes, guiding the design of more potent and selective compounds. For instance, the design of pyrazole-based fatty acid binding protein 3 (FABP3) ligands was guided by comparing the X-ray crystallographic structures of related proteins in complex with their ligands. nih.gov

Development of Novel Pyrazole Derivatives with Optimized Biological Profiles

The development of novel pyrazole derivatives with enhanced biological profiles is a continuous effort in medicinal chemistry. Starting from a core structure like this compound, chemists synthesize a variety of analogs by introducing different substituents at various positions on the pyrazole ring and its phenyl appendage. These modifications aim to improve properties such as potency, selectivity, and pharmacokinetic parameters.

For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated for their in vitro antifungal and antitubercular activities. nih.gov The study revealed that the introduction of 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone moieties at the 4-position of the pyrazole ring resulted in compounds with significant activity against pathogenic fungi and Mycobacterium tuberculosis. nih.gov This highlights how the core scaffold can be decorated to achieve specific biological effects.

In another study, the synthesis of pyrano[2,3-c]pyrazoles derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone demonstrated potent anti-glioma activity. nih.gov These examples underscore the versatility of the pyrazole scaffold in generating diverse chemical entities with optimized biological functions.

Strategies for Enhancing Potency and Selectivity in Pre-clinical Settings

Once a lead compound is identified, the subsequent goal is to enhance its potency and selectivity. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the drug's ability to act on a specific target without affecting other targets in the body. nih.gov

Strategies to enhance these parameters for pyrazole derivatives include:

Structural Modifications: As seen with the CB1 receptor antagonists, subtle changes to the chemical structure can lead to significant improvements in potency and selectivity. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small chemical fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Computational Modeling: Molecular docking and dynamics simulations can predict how modifications to a pyrazole derivative will affect its binding to the target, allowing for the rational design of more potent and selective analogs. ijbiotech.combohrium.com

For instance, in the development of JNK3 inhibitors, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed and synthesized, leading to a lead compound with high selectivity for JNK3 over other kinases. nih.gov

Role of this compound as a Lead Compound or Building Block in Drug Discovery Programs

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. globalresearchonline.net this compound and its close analogs serve as excellent starting points or building blocks in drug discovery programs due to their established biological activities and synthetic tractability. globalresearchonline.netontosight.ai

The synthesis of various derivatives often starts from precursors like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, highlighting the foundational role of this chemical family. nih.gov The core structure of this compound provides a rigid scaffold that can be readily functionalized to explore interactions with a wide range of biological targets. Its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making it a valuable starting point for diverse therapeutic areas. ontosight.ainih.govmdpi.com For example, novel 5-methyl-1H-pyrazole derivatives were discovered as potential antiprostate cancer agents through structural modifications based on lead compounds. nih.gov

Exploration of Multi-target Drug Design Approaches Utilizing the Pyrazole Scaffold